molecular formula C11H14N4S B2665482 4-amino-5-(2-phenylpropyl)-4H-1,2,4-triazole-3-thiol CAS No. 571158-94-6

4-amino-5-(2-phenylpropyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2665482
CAS No.: 571158-94-6
M. Wt: 234.32
InChI Key: PEJAZZXFIYYNIB-UHFFFAOYSA-N
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Description

4-amino-5-(2-phenylpropyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group, a phenylpropyl group, and a thiol group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

4-amino-5-(2-phenylpropyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Future Directions

The future directions for the study of “4-amino-5-(2-phenylpropyl)-4H-1,2,4-triazole-3-thiol” could include further exploration of its biological activities and potential therapeutic applications. Additionally, the development of more efficient synthesis methods and the study of its interactions with other chemical compounds could also be areas of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(2-phenylpropyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by the addition of phenylpropyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(2-phenylpropyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 4-amino-5-(2-phenylpropyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-(2-phenylpropyl)-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-(2-phenylmethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylpropyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.

Properties

IUPAC Name

4-amino-3-(2-phenylpropyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-8(9-5-3-2-4-6-9)7-10-13-14-11(16)15(10)12/h2-6,8H,7,12H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJAZZXFIYYNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NNC(=S)N1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328016
Record name 4-amino-3-(2-phenylpropyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673388
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

571158-94-6
Record name 4-amino-3-(2-phenylpropyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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